1,2-Difluoro-3-trimethylsilylbenzene
Overview
Description
1,2-Difluoro-3-trimethylsilylbenzene: is an organosilicon compound with the molecular formula C₉H₁₂F₂Si . It is characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-3-trimethylsilylbenzene can be synthesized through the reaction of 1,2-difluorobenzene with trimethylsilyl chloride in the presence of a strong base such as butyllithium . The reaction is typically carried out in a dry solvent like tetrahydrofuran at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-3-trimethylsilylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as for oxidation reactions.
Reducing Agents: Such as for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,2-Difluoro-3-trimethylsilylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Catalysis: The compound can be used as a ligand or a precursor in catalytic reactions.
Mechanism of Action
The mechanism by which 1,2-difluoro-3-trimethylsilylbenzene exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms and the trimethylsilyl group can influence the compound’s reactivity and binding affinity to different substrates. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2-Difluorobenzene: Lacks the trimethylsilyl group, making it less bulky and potentially less reactive in certain reactions.
3-Trimethylsilylbenzene: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
1,2-Difluoro-4-trimethylsilylbenzene: Similar structure but with the trimethylsilyl group in a different position, which can affect its reactivity and applications.
Uniqueness: 1,2-Difluoro-3-trimethylsilylbenzene is unique due to the specific positioning of the fluorine atoms and the trimethylsilyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,3-difluorophenyl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXYQBIDGSYLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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